N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The ¹H NMR spectrum of N-(2-chloro-6-nitrophenyl)-N-phenylacetamide is expected to display:
- A singlet at δ 2.1–2.3 ppm for the acetamide methyl group.
- Multiplet signals between δ 7.2–8.5 ppm for aromatic protons. Protons ortho to the nitro group (positions 1 and 3 on the chloronitrophenyl ring) resonate downfield (~δ 8.2 ppm) due to deshielding, while meta protons (positions 4 and 5) appear near δ 7.5 ppm.
- The phenyl group attached to nitrogen contributes protons at δ 7.3–7.6 ppm , with splitting patterns dependent on substituent effects.
In the ¹³C NMR spectrum :
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions include:
Mass Spectrometric Fragmentation Patterns
The mass spectrum exhibits:
- A molecular ion peak at m/z 290.7 (M⁺).
- Major fragments from:
Table 1: Comparative Molecular Features of Related Acetamides
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide | C₁₄H₁₁ClN₂O₃ | 2-Cl, 6-NO₂, N-Ph | 290.70 |
| 2-Chloro-N-(2-nitrophenyl)acetamide | C₈H₇ClN₂O₃ | 2-Cl, 2-NO₂ | 214.61 |
| N-Phenyl-2-(phenylsulfanyl)acetamide | C₁₄H₁₃NOS | S-Ph | 243.31 |
Properties
CAS No. |
84803-52-1 |
|---|---|
Molecular Formula |
C14H11ClN2O3 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
N-(2-chloro-6-nitrophenyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-10(18)16(11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)17(19)20/h2-9H,1H3 |
InChI Key |
DLXYWZMHUVVOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide typically involves the reaction of 2-chloro-6-nitroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or water, elevated temperatures.
Hydrolysis: Acidic or basic conditions, water as the solvent.
Major Products Formed
Reduction: 2-Chloro-6-aminophenyl-N-phenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Chloro-6-nitrophenylamine and acetic acid.
Scientific Research Applications
N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity.
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing groups : The nitro group in the target compound distinguishes it from alachlor and pretilachlor, which lack nitro substituents. This may confer greater oxidative stability but reduce solubility compared to alkyl-substituted analogs .
- Pharmacological activity: Unlike acetyl fentanyl—a μ-opioid agonist with an LD₅₀ of 9.3 mg/kg in mice—the target compound’s nitro and chloro groups likely preclude opioid-like effects, as seen in non-piperidine acetamides .
- Industrial vs.
Pharmacological and Toxicological Profiles
Acetyl Fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide)
- Mechanism : Binds μ-opioid receptors, causing analgesia, respiratory depression, and addiction.
- Toxicity : LD₅₀ in mice = 9.3 mg/kg; associated with fatal overdoses in humans.
- Detection : Requires GC/MS due to similarity to fentanyl.
This compound (Hypothetical Projections)
- Toxicity risks: Chlorinated aromatic compounds may exhibit hepatotoxicity or carcinogenicity, but data are absent.
Biological Activity
N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The structural formula of this compound features a chloro group and a nitro group attached to a phenyl ring, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets, influencing its efficacy against various pathogens.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound and its derivatives.
Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a vital parameter in assessing the antibacterial efficacy of compounds. The following table summarizes the MIC values for this compound against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 40 - 50 |
| Staphylococcus aureus | 30 - 40 |
| Escherichia coli | 50 - 70 |
| Pseudomonas aeruginosa | 60 - 80 |
The compound demonstrated significant antibacterial activity, particularly against Klebsiella pneumoniae, where it exhibited a favorable binding affinity to penicillin-binding proteins (PBPs), essential for bacterial cell wall synthesis .
The antibacterial mechanism involves the inhibition of PBPs, which are crucial for maintaining the structural integrity of bacterial cell walls. By binding to these proteins, this compound disrupts cell wall synthesis, leading to cell lysis and death .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown potential in anticancer applications. Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms.
Case Study: Anticancer Efficacy
A study evaluated the effects of related acetamides on human leukemia cell lines, revealing IC50 values ranging from 7 to 20 µM, indicating significant cytotoxicity against cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .
Toxicity and Pharmacokinetics
Understanding the toxicity profile is crucial for developing therapeutic agents. Preliminary assessments indicate that this compound exhibits low cytotoxicity in vitro, suggesting a favorable safety profile for future in vivo studies. The pharmacokinetic analysis indicates good absorption and distribution characteristics, making it a candidate for oral administration .
Q & A
Q. What are the key synthetic routes for N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step pathway involving substitution, reduction, and condensation. For example:
Substitution : React 2-chloro-6-nitroaniline with phenylacetyl chloride under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the phenylacetamide group .
Reduction : Reduce the nitro group using Fe/HCl or catalytic hydrogenation (H₂/Pd-C) to form an intermediate aniline derivative .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
-
Critical Factors : Alkali concentration, temperature, and reducing agent choice significantly affect yield. For instance, Fe/HCl may cause side reactions, while H₂/Pd-C offers better selectivity .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Substitution | Phenylacetyl chloride, K₂CO₃, DMF, 80°C | 60–75% | Competing hydrolysis of acyl chloride |
| Reduction | Fe powder, HCl, 50°C | 40–50% | Over-reduction to hydroxylamine |
| Purification | Ethyl acetate/hexane (3:7) | >90% purity | Co-elution with byproducts |
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .
- Storage : Store in a cool, dry place away from oxidizers. Label containers with GHS hazard symbols (e.g., "Acute Toxicity" and "Skin Irritation") .
- Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .
Q. How can researchers optimize purification of this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water (7:3) at 60°C, cooling slowly to 4°C for crystal formation.
- Chromatography : For complex mixtures, gradient elution (hexane → ethyl acetate) on silica gel improves separation .
- Purity Assessment : Validate via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .
Advanced Research Questions
Q. How can design of experiments (DOE) improve synthesis efficiency?
- Methodological Answer : Apply factorial design to optimize variables like temperature, catalyst loading, and reaction time. For example:
-
Variables : Temperature (60–100°C), catalyst (0.5–2 mol%), time (4–12 hrs).
-
Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions .
-
Case Study : A 2³ factorial design reduced reaction steps from 11 to 8 while increasing yield by 15% .
- Data Table :
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature | 70°C | 90°C | 85°C |
| Catalyst (Pd-C) | 1 mol% | 3 mol% | 2 mol% |
| Time | 6 hrs | 10 hrs | 8 hrs |
Q. What computational tools aid in resolving contradictions in reaction mechanism studies?
- Methodological Answer :
- Density Functional Theory (DFT) : Simulate intermediates and transition states to identify rate-limiting steps (e.g., nitro reduction vs. acyl group cleavage) .
- COMSOL Multiphysics : Model heat/mass transfer in reactors to explain deviations in batch vs. flow synthesis .
- Case Study : DFT revealed that electron-withdrawing groups (e.g., nitro) stabilize intermediates, reducing side reactions by 20% .
Q. How can spectroscopic data discrepancies be addressed?
- Methodological Answer :
- NMR Contradictions : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, distinguish aromatic protons using NOESY correlations .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 319.05) and rules out impurities .
- Cross-Validation : Compare with NIST Chemistry WebBook spectra for nitro-aromatic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
